molecular formula C15H16O7 B1207223 4-Methylumbelliferyl beta-D-xylopyranoside CAS No. 6734-33-4

4-Methylumbelliferyl beta-D-xylopyranoside

Cat. No. B1207223
CAS RN: 6734-33-4
M. Wt: 308.28 g/mol
InChI Key: JWIYLOHVJDJZOQ-KAOXEZKKSA-N
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Description

Synthesis Analysis

The chemo-enzymatic synthesis of 4-methylumbelliferyl beta-D-xylopyranoside involves the use of beta-D-xylosidase from Aspergillus sp. for transglycosylation reactions. This process generates a series of 4-methylumbelliferyl (MU) beta-D-xylooligosides, which are crucial for studying enzyme activities related to xylan degradation (Eneyskaya et al., 2005).

Molecular Structure Analysis

The molecular structure of 4-methylumbelliferyl beta-D-xylopyranoside and its derivatives can be characterized using techniques such as NMR spectroscopy and mass spectrometry. These methods provide detailed insights into the compound's chemical structure, including the arrangement of its xylopyranoside moieties and the fluorophore unit (Eneyskaya et al., 2005).

Chemical Reactions and Properties

4-Methylumbelliferyl beta-D-xylopyranoside participates in enzymatic reactions where it acts as a substrate for beta-D-xylosidases. Upon enzymatic cleavage, it releases a fluorescent 4-methylumbelliferone moiety, which can be quantitatively measured. This property is utilized in the development of assays for the detection of enzyme activities in both research and clinical settings (Eneyskaya et al., 2005).

Physical Properties Analysis

The physical properties of 4-methylumbelliferyl beta-D-xylopyranoside, such as solubility, fluorescence characteristics, and stability, are crucial for its application in biochemical assays. These properties determine how the compound can be stored, handled, and used in various experimental setups to achieve optimal assay sensitivity and reliability.

Chemical Properties Analysis

The chemical properties of 4-methylumbelliferyl beta-D-xylopyranoside, including its reactivity with specific enzymes, pH stability, and the effects of ionic strength and temperature on its fluorescence, are key factors that influence its use in enzyme assays. Understanding these properties enables researchers to fine-tune assay conditions for accurate and reproducible measurements of enzyme activities.

Scientific Research Applications

1. Regulation of Glycosaminoglycan Biosynthesis

4-Methylumbelliferyl beta-D-xylopyranoside (Xyl-MeUmb), when added to the culture medium of human skin fibroblasts, has been shown to produce oligosaccharides related to the regulation of glycosaminoglycan biosynthesis. This application is significant in understanding and potentially influencing the biosynthetic pathways in cellular systems (Vetere et al., 1997).

2. Enzyme Assays for Disease Diagnosis

Xyl-MeUmb is used in enzyme assays for the diagnosis of diseases such as Morquio disease type A (MPS IV A). By measuring the enzymatic liberation of the fluorochrome from Xyl-MeUmb derivatives, it helps in identifying specific enzyme deficiencies characteristic of certain genetic disorders (van Diggelen et al., 1990).

3. Study of Proteoglycan Synthesis

Xyl-MeUmb is utilized to study the synthesis of proteoglycans in various cellular processes such as proliferation, migration, and differentiation. This research provides insights into how specific xylosides affect cell proliferation and proteoglycan synthesis (Potter-Perigo et al., 1992).

4. Monitoring of Fecal Pollution in Coastal Waters

Rapid enzymatic techniques involving assays for Xyl-MeUmb activities are used for detecting fecal water pollution. This application is crucial in environmental monitoring and assessing the impact of sewage discharge in coastal waters (Fiksdal et al., 1994).

5. Glycosidase Profiling for Species Differentiation

The hydrolysis of Xyl-MeUmb by various glycosidases is employed for species differentiation within the family Enterobacteriaceae. This profiling assists in the identification and differentiation of bacterial species based on their enzymatic activity (Kämpfer et al., 1991).

6. Chemo-enzymatic Synthesis of Oligosaccharides

Xyl-MeUmb is used in the chemo-enzymatic synthesis of oligosaccharides, which are valuable in studying the activities of enzymes like beta-D-xylanase. Such research contributes to our understanding of enzyme-substrate interactions and the synthesis of bioactive compounds (Eneyskaya et al., 2005).

7. Study of Metabolic Production in Cultured Fibroblasts

Research on the metabolic production of 4-methylumbelliferone and its derivatives from corresponding xylosides by fibroblasts in culture highlights the cellular mechanisms of detoxification and metabolism of substances targeted at connective tissues (Zaidi et al., 1981).

8. Detection Sensitivity in Leukemic Cells

4-Methylumbelliferyl-beta-D-galactopyranoside, a derivative of Xyl-MeUmb, is used to increase the detection sensitivity of LacZ-marked leukemic cells in bone marrow samples. This methodology enhances the precision in identifying specific cell types in medical diagnostics (Hendrikx et al., 1994).

Safety And Hazards

When handling 4-Methylumbelliferyl-beta-D-xylopyranoside, it is recommended to avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

4-Methylumbelliferyl-beta-D-xylopyranoside can be used for β-xylosidase activity studies . It can also serve as a fluorescent substrate for the detection of α-xylosidase activity . These applications suggest that this compound has potential for use in various research areas related to glycosidase enzymes and the study of genetic disorders .

properties

IUPAC Name

4-methyl-7-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O7/c1-7-4-12(17)22-11-5-8(2-3-9(7)11)21-15-14(19)13(18)10(16)6-20-15/h2-5,10,13-16,18-19H,6H2,1H3/t10-,13+,14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIYLOHVJDJZOQ-KAOXEZKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(CO3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10217687
Record name Methylumbelliferyl-beta-D-xyloside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10217687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylumbelliferyl beta-D-xylopyranoside

CAS RN

6734-33-4
Record name 4-Methylumbelliferyl β-D-xyloside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6734-33-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylumbelliferyl-beta-D-xyloside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006734334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylumbelliferyl-beta-D-xyloside
Source EPA DSSTox
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Record name 4-methyl-7-(β-D-xylopyranosyloxy)-2H-1-benzopyran-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.078
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Record name 4-METHYLUMBELLIFERYL .BETA.-D-XYLOPYRANOSIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
AM Schor, SL Schor - In vitro cellular & developmental biology, 1988 - Springer
… Two types of beta-xylosides Ip-nitrophenyl-beta-D-xylopyranoside and 4-methylumbelliferyl-beta-D-xylopyranoside~ and one alpha-xyloside (p-nitrophenyl-alpha-D-xylopyranoside) …
Number of citations: 21 link.springer.com
HR Lapis-Gaza, AB Pattison - The Plant Microbiome: Methods and …, 2021 - Springer
… 1–6, 4-methylumbelliferyl sulfate potassium in row E columns 1–6, 4-methylumbelliferyl-α-D-glucopyranoside in row F columns 1–6, 4-methylumbelliferyl beta-D-xylopyranoside in row …
Number of citations: 7 link.springer.com
QB Nguyen, K Itoh, B Van Vu, Y Tosa… - Molecular …, 2011 - Wiley Online Library
… The protein preparation was mixed with enzymatic assay solution composed of 5 mM of 4-methylumbelliferyl-beta-d-xylopyranoside in umbelliferone buffer (50 mM Na 2 PO 4 + NaH 2 …
Number of citations: 92 onlinelibrary.wiley.com
S Haylock-Jacobs, MB Keough, L Lau, VW Yong - Autoimmunity reviews, 2011 - Elsevier
… 1C), and the use of small xylose-conjugated organic molecules, such as 4-Methylumbelliferyl-beta-D-xylopyranoside (xyloside) reduces GAG synthesis machinery from attaching GAG …
Number of citations: 66 www.sciencedirect.com
GM Rayan, CJ Haaksma, JJ Tomasek… - The Journal of hand …, 2000 - Elsevier
We used immunocytochemistry to study the basement membrane–chondroitin sulfate proteoglycan (BM-CSPG) distribution in mammalian limb bud and its relationship to and possible …
Number of citations: 5 www.sciencedirect.com
C Habes, G Weber, C Goupille - Biomolecules, 2019 - mdpi.com
Initially characterized by its antimicrobial activities, LL-37 has also been shown to significantly contribute to tumor development. On breast cancer cell lines, LL-37 increases intracellular …
Number of citations: 23 www.mdpi.com
Q Gu - 2012 - scholarsjunction.msstate.edu
… However, fluorescent substances, 4-Methylumbelliferyl-beta-D-xylopyranoside (D1) and 4… 4Methylumbelliferyl-beta-D-xylopyranoside can distinguish Escherichia coli O157:H7 with …
Number of citations: 0 scholarsjunction.msstate.edu
AL Boskey, D Stiner, I Binderman… - Journal of cellular …, 1997 - Wiley Online Library
… Merker HJ, Gunther T, Kruger U (1978): Effect of 4-methylumbelliferyl-beta-D-xylopyranoside on the morphology of embryonic cartilage in limb bud cultures. Teratology 18:291–310. 50. …
Number of citations: 43 onlinelibrary.wiley.com
B Feller, HJ Merker - Acta Anatomica, 1979 - europepmc.org
Limb buds of 11-day-old mouse embryos were cultured. On day 5, 0.1 mM colchicine was added for 3, 6, 12 or 24 h in vitro. 3 or 6 h after application of colchicine, electron-dense …
Number of citations: 1 europepmc.org
W Nevondo - 2016 - University of the Western Cape
Number of citations: 3

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